

An In-depth Technical Guide to Isothiocyanatoacetaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isothiocyanatoacetaldehyde
dimethyl acetal

Cat. No.: B1360310

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

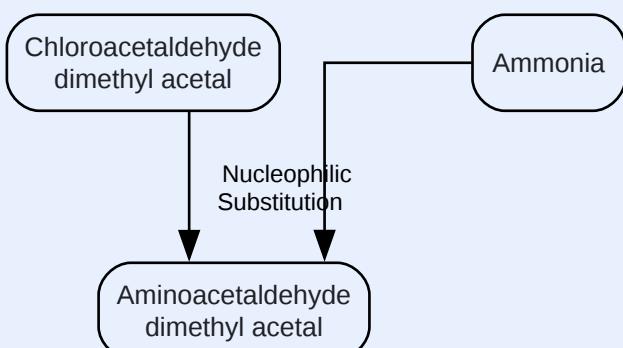
Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Isothiocyanatoacetaldehyde Dimethyl Acetal**, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by scientific literature.

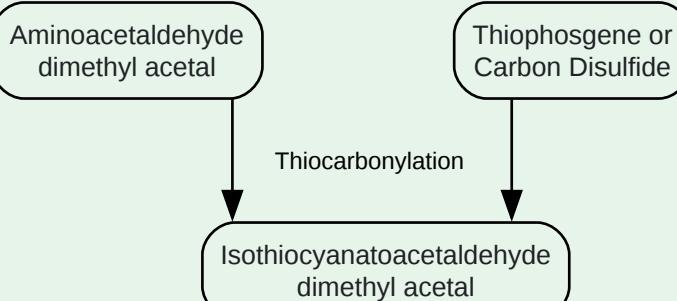
Compound Overview and Physicochemical Properties

Isothiocyanatoacetaldehyde dimethyl acetal, also known as 2-Isothiocyanato-1,1-dimethoxyethane, is a unique chemical entity that combines the reactivity of an isothiocyanate group with the masked aldehyde functionality of a dimethyl acetal.^[1] This structure makes it a valuable building block for the synthesis of complex heterocyclic compounds and other molecules of pharmaceutical interest.

Table 1: Physicochemical Properties of **Isothiocyanatoacetaldehyde Dimethyl Acetal**


Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂ S	[1]
Molecular Weight	147.20 g/mol	[1]
CAS Number	75052-04-9	[1]
Appearance	Colorless to pale yellow liquid	
Odor	Distinctive	
Solubility	Soluble in organic solvents	
Boiling Point	Estimated based on related compounds: ~88-92 °C at 24 mmHg for 2-methoxyethyl isothiocyanate. [2] [3] A specific boiling point for the title compound is not readily available in the cited literature.	
Density	Estimated based on related compounds: ~1.08 g/mL at 25 °C for 2-methoxyethyl isothiocyanate. A specific density for the title compound is not readily available in the cited literature.	
Refractive Index	Estimated based on related compounds: ~1.512-1.517 at 20 °C for 2-methoxyethyl isothiocyanate. [2] A specific refractive index for the title compound is not readily available in the cited literature.	

Synthesis of Isothiocyanatoacetaldehyde Dimethyl Acetal


The synthesis of **Isothiocyanatoacetaldehyde dimethyl acetal** can be logically approached from its corresponding primary amine, aminoacetaldehyde dimethyl acetal. This precursor is commercially available or can be synthesized from chloroacetaldehyde dimethyl acetal and ammonia.^{[4][5]} The conversion of the primary amine to the isothiocyanate is a well-established transformation in organic chemistry.

Proposed Synthetic Workflow

Step 1: Synthesis of Aminoacetaldehyde Dimethyl Acetal

Step 2: Conversion to Isothiocyanate

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Isothiocyanatoacetaldehyde dimethyl acetal**.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of isothiocyanates from primary amines. Researchers should perform this reaction in a well-ventilated fume hood with

appropriate personal protective equipment.

Step 1: Synthesis of Aminoacetaldehyde Dimethyl Acetal (if not commercially available)

A detailed procedure for the synthesis of aminoacetaldehyde dimethyl acetal from chloroacetaldehyde dimethyl acetal and ammonia has been described in the patent literature.

[4] The process generally involves the reaction of chloroacetaldehyde dimethyl acetal with an aqueous solution of ammonia under heat and pressure, followed by distillation to isolate the product.

Step 2: Synthesis of **Isothiocyanatoacetaldehyde Dimethyl Acetal**

- Materials:

- Aminoacetaldehyde dimethyl acetal
- Thiophosgene (CSCl_2) or Carbon disulfide (CS_2) and a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or triphosgene)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- An organic base (e.g., triethylamine or diisopropylethylamine)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure using Thiophosgene:

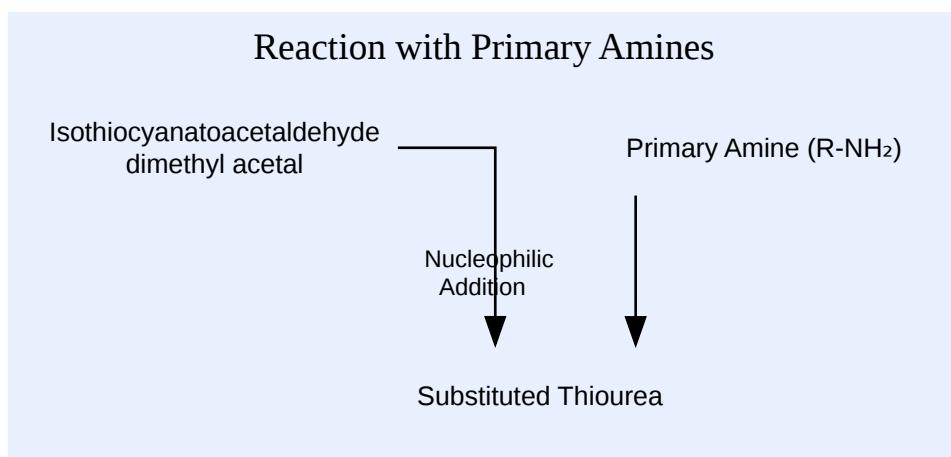
- Dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM to the stirred amine solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **Isothiocyanatoacetaldehyde dimethyl acetal**.

Spectroscopic Characterization

Accurate characterization of **Isothiocyanatoacetaldehyde dimethyl acetal** is crucial for its use in further synthetic applications. Below is a summary of the expected spectroscopic data based on its chemical structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data for **Isothiocyanatoacetaldehyde Dimethyl Acetal**

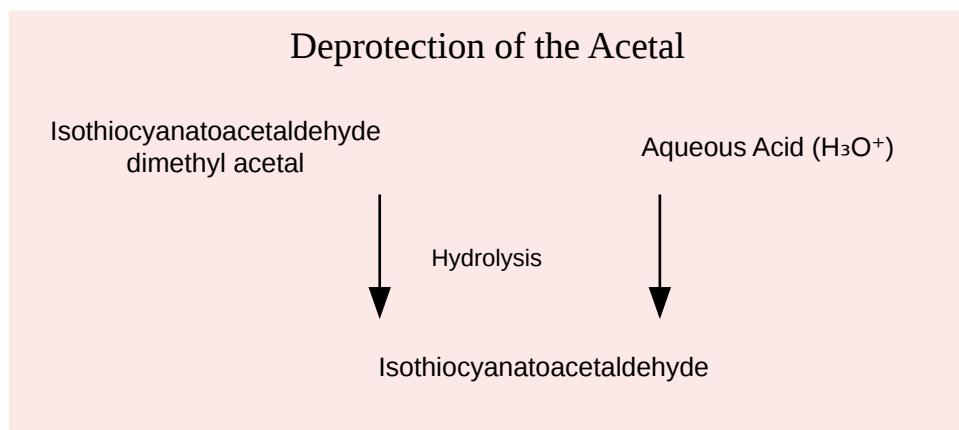

Technique	Expected Features	Rationale
¹ H NMR	<ul style="list-style-type: none">- A triplet around 4.5-5.0 ppm (1H, CH(OCH₃)₂)- A doublet around 3.5-4.0 ppm (2H, CH₂NCS)- A singlet around 3.3-3.5 ppm (6H, OCH₃)	The chemical shifts are estimated based on the electronic environment of the protons. The methine proton of the acetal is expected to be the most downfield, followed by the methylene group adjacent to the electron-withdrawing isothiocyanate group, and finally the methoxy protons.
¹³ C NMR	<ul style="list-style-type: none">- A peak around 120-140 ppm (N=C=S)- A peak around 100-110 ppm (CH(OCH₃)₂)- A peak around 50-60 ppm (OCH₃)- A peak around 40-50 ppm (CH₂NCS)	The isothiocyanate carbon is characteristically deshielded. The acetal carbon appears in the typical range for such functionalities. The methoxy and methylene carbons are in the expected aliphatic region.
IR Spectroscopy	<ul style="list-style-type: none">- A strong, broad absorption band around 2000-2200 cm⁻¹	This is the characteristic asymmetric stretching vibration of the -N=C=S group. The NIST WebBook indicates that an IR spectrum is available for this compound. ^[6]
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 147. A mass spectrum for this compound is available in the NIST WebBook.^[6]	The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methoxy groups or cleavage of the C-C bond.

Chemical Reactivity and Applications

The synthetic utility of **Isothiocyanatoacetaldehyde dimethyl acetal** stems from the distinct reactivity of its two functional groups.

Reactivity of the Isothiocyanate Group

The isothiocyanate group is a powerful electrophile, readily reacting with nucleophiles. Its most common reaction is with primary and secondary amines to form substituted thioureas.


[Click to download full resolution via product page](#)

Caption: General reaction of **Isothiocyanatoacetaldehyde dimethyl acetal** with a primary amine.

This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for introducing the thiourea moiety into a molecule. These thiourea derivatives are valuable intermediates in the synthesis of a wide variety of heterocyclic compounds, including thiazoles, which are prevalent in many biologically active molecules.^{[7][8][9]}

Reactivity of the Acetal Group

The dimethyl acetal group serves as a protecting group for the acetaldehyde functionality. It is stable to basic and nucleophilic conditions, allowing for selective reactions at the isothiocyanate group. The aldehyde can be deprotected under acidic conditions, typically through hydrolysis, to reveal the reactive aldehyde.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde.

This latent aldehyde functionality opens up a plethora of synthetic possibilities, including Wittig reactions, aldol condensations, and reductive aminations, after the desired transformations have been carried out on the isothiocyanate group.

Applications in Heterocyclic Synthesis

The bifunctional nature of **Isothiocyanatoacetaldehyde dimethyl acetal** makes it an ideal starting material for the construction of various heterocycles. For instance, the thiourea formed from its reaction with an amine can undergo cyclization with α -haloketones (Hantzsch thiazole synthesis) or other suitable reagents to form substituted thiazoles.

Safety and Handling

Isothiocyanates are known to be lachrymators and skin and respiratory irritants. Therefore, proper safety precautions are essential when handling **Isothiocyanatoacetaldehyde dimethyl acetal**.

- Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

- Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids and oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Isothiocyanatoacetaldehyde dimethyl acetal is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive isothiocyanate group and a protected aldehyde allows for a wide range of chemical transformations, making it a powerful tool for the synthesis of complex molecules, particularly nitrogen- and sulfur-containing heterocycles with potential applications in drug discovery and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully harness the synthetic potential of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Isothiocyanatoacetaldehyde dimethyl acetal | C5H9NO2S | CID 144710 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 2-Methoxyethyl isothiocyanate, 98+% | Fisher Scientific [fishersci.ca]
3. 2-METHOXYETHYL ISOTHIOCYANATE CAS#: 38663-85-3 [amp.chemicalbook.com]
4. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
5. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
6. Isothiocyanatoacetaldehyde dimethyl acetal [webbook.nist.gov]

- 7. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclization of 2-ArylideneCyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isothiocyanatoacetaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360310#what-are-the-chemical-properties-of-isothiocyanatoacetaldehyde-dimethyl-acetal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com